1-(2-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
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Overview
Description
1-(2-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a bromophenyl group attached to a difluorocyclopropane ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor in the presence of a catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with a cyclopropane derivative in the presence of a palladium catalyst.
Addition of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where the cyclopropane derivative is treated with carbon dioxide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Oxidized products such as ketones or aldehydes.
Reduction Reactions: Reduced products such as alcohols or alkanes.
Scientific Research Applications
1-(2-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes or receptors, while the difluorocyclopropane ring can influence the compound’s stability and reactivity . The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
- 1-(2-Fluorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
- 1-(2-Iodophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
Uniqueness
1-(2-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid is unique due to the presence of the bromine atom, which can impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs . The bromine atom can participate in specific interactions and reactions that are not possible with other halogens .
Properties
IUPAC Name |
1-(2-bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O2/c11-7-4-2-1-3-6(7)9(8(14)15)5-10(9,12)13/h1-4H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBQUVPRKSWRFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=CC=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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